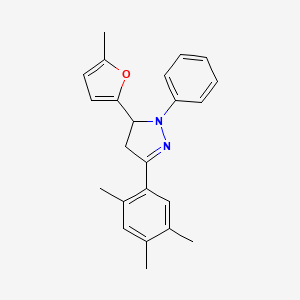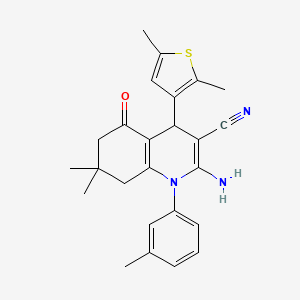
N-(4-bromo-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Brom-2-methylphenyl)-3-(2,2-dichlorethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid: ist eine synthetische organische Verbindung, die zur Klasse der Cyclopropancarbonsäureamide gehört. Diese Verbindung ist durch das Vorhandensein eines Cyclopropanrings, einer Carboxamidgruppe und verschiedener Substituenten gekennzeichnet, darunter Brom, Methyl und Dichlorethenylgruppen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Brom-2-methylphenyl)-3-(2,2-dichlorethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid umfasst in der Regel mehrere Schritte:
Bildung des Cyclopropanrings: Der Cyclopropanring kann durch eine Cyclopropanierungsreaktion gebildet werden, bei der ein Alken mit einem Carben- oder einem Carbenoidreagenz reagiert.
Einführung von Substituenten: Die Brom-, Methyl- und Dichlorethenylgruppen werden durch verschiedene Substitutionsreaktionen eingeführt. Zum Beispiel kann die Bromierung unter Verwendung von Brom oder einem Bromierungsmittel erfolgen, während die Dichlorethenylgruppe durch eine Halogenierungsreaktion eingeführt werden kann.
Bildung der Carboxamidgruppe: Die Carboxamidgruppe wird typischerweise durch eine Amidierungsreaktion gebildet, bei der eine Carbonsäure oder deren Derivat mit einem Amin reagiert.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu gehört die Verwendung von Katalysatoren, kontrollierten Temperaturen und spezifischen Lösungsmitteln, um die Reaktionen zu ermöglichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(4-Brom-2-methylphenyl)-3-(2,2-dichlorethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Substitution: Die Substituenten an der Verbindung können durch nukleophile oder elektrophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.
Substitution: Reagenzien wie Halogene, Nukleophile und Elektrophile werden häufig in Substitutionsreaktionen verwendet.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Oxide oder hydroxylierte Derivate ergeben, während die Reduktion dehalogenierte oder hydrierte Produkte erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-(4-Brom-2-methylphenyl)-3-(2,2-dichlorethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität und Interaktionen mit biologischen Molekülen untersucht werden.
Medizin: Die Forschung kann ihre potenzielle Verwendung als pharmazeutisches Mittel oder ihre Auswirkungen auf biologische Systeme untersuchen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien oder als Zwischenprodukt in chemischen Produktionsprozessen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-(4-Brom-2-methylphenyl)-3-(2,2-dichlorethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Der genaue Mechanismus hängt vom Kontext seiner Verwendung ab, z. B. seiner biologischen Aktivität oder chemischen Reaktivität. Beispielsweise kann die Verbindung in einem biologischen System mit Enzymen oder Rezeptoren interagieren und zu spezifischen physiologischen Effekten führen.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its biological activity or chemical reactivity. For example, in a biological system, the compound may interact with enzymes or receptors, leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Chlor-2-methylphenyl)-3-(2,2-dichlorethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid
- N-(4-Brom-2-ethylphenyl)-3-(2,2-dichlorethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid
Einzigartigkeit
N-(4-Brom-2-methylphenyl)-3-(2,2-dichlorethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid ist aufgrund seiner spezifischen Kombination von Substituenten einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen. Diese Einzigartigkeit macht es für bestimmte Anwendungen und Forschungszwecke wertvoll.
Eigenschaften
Molekularformel |
C15H16BrCl2NO |
|---|---|
Molekulargewicht |
377.1 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H16BrCl2NO/c1-8-6-9(16)4-5-11(8)19-14(20)13-10(7-12(17)18)15(13,2)3/h4-7,10,13H,1-3H3,(H,19,20) |
InChI-Schlüssel |
ASDHSXRORIUFTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2C(C2(C)C)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B11637150.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11637161.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637174.png)
![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11637182.png)
![2-[2-(4-Bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11637195.png)
![2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11637196.png)
![3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide](/img/structure/B11637199.png)
![3-({2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11637203.png)
![3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637208.png)
![(2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide](/img/structure/B11637209.png)
![(2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11637214.png)
